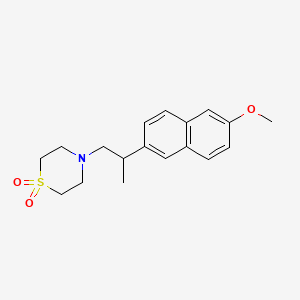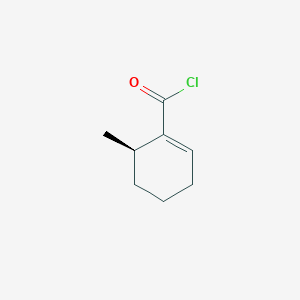
(6R)-6-Methylcyclohex-1-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-Methylcyclohex-1-ene-1-carbonyl chloride: is an organic compound with a cyclohexene ring substituted with a methyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Cyclohexene: One common method involves the chlorination of cyclohexene to form 6-chlorocyclohexene, followed by a Friedel-Crafts acylation reaction using acetyl chloride to introduce the carbonyl chloride group.
From Cyclohexanone: Another method involves the oxidation of cyclohexanone to form 6-methylcyclohex-1-ene-1-one, which is then treated with thionyl chloride to form the desired carbonyl chloride compound.
Industrial Production Methods: Industrial production typically involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alcohols, amines, and thiols are used in substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products include esters, amides, and thioesters.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine:
- Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry:
Mechanism of Action
The compound exerts its effects through its highly reactive carbonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclohexanone: Similar in structure but lacks the carbonyl chloride group.
Cyclohexene: Similar in structure but lacks the carbonyl chloride and methyl groups.
Acetyl Chloride: Contains the carbonyl chloride group but lacks the cyclohexene ring
Uniqueness:
- The presence of both the cyclohexene ring and the carbonyl chloride group makes (6R)-6-Methylcyclohex-1-ene-1-carbonyl chloride unique in its reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and research .
Properties
CAS No. |
72233-49-9 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
(6R)-6-methylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
YZSPCUFGCNOYEW-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CCCC=C1C(=O)Cl |
Canonical SMILES |
CC1CCCC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


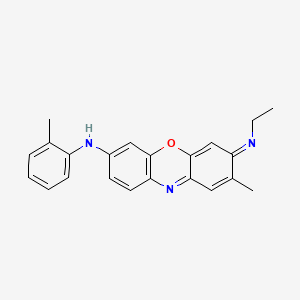

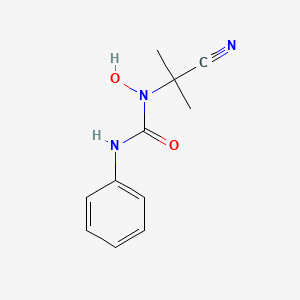
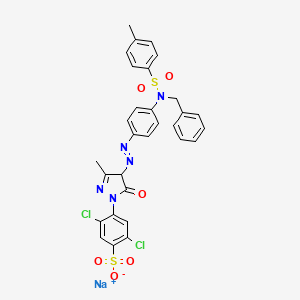
![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
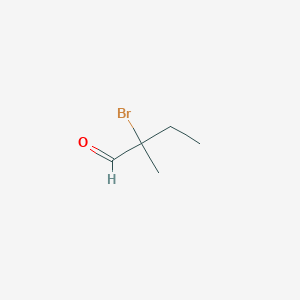
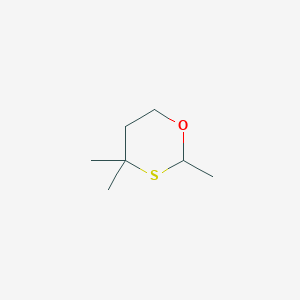
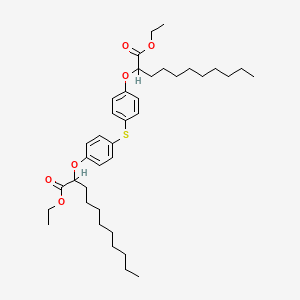
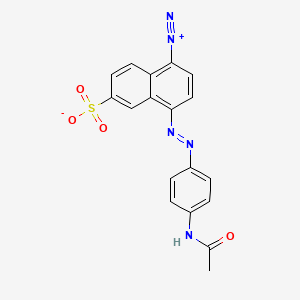

![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
